- Iterative one-pot synthesis of oligosaccharides, Angewandte Chemie, 2004, 43(39), 5221-5224

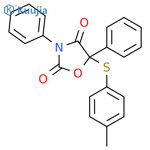

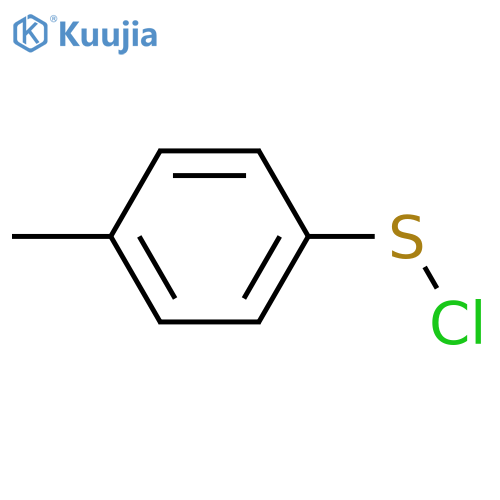

Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)

933-00-6 structure

Nome do Produto:Hypochlorothioous acid,4-methylphenyl ester

Hypochlorothioous acid,4-methylphenyl ester Propriedades químicas e físicas

Nomes e Identificadores

-

- Hypochlorothioous acid,4-methylphenyl ester

- 4-Methylphenylsulfenyl chloride

- 4-Toluenesulfenyl chloride

- 4-Tolylsulfenyl chloride

- p-Methylbenzenesulfenyl chloride

- p-Methylphenylsulfenyl chloride

- p-Tolylsulfenyl chloride

- 4-Methylbenzenesulfenyl chloride (ACI)

- p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)

- [(4-Methylphenyl)sulfanyl]chlorane

- p-Tolyl hypochlorothioate

- RSGBMGFQNOGIPC-UHFFFAOYSA-N

- p-toluenesulfenyl chloride

- p-tolyl hypochlorothioite

- P-TOLUENESULFENYLCHLORIDE

- 4-methylbenzenesulfenyl chloride

- Benzenesulfenyl chloride, 4-methyl-

- p-tolylhypochlorothioite

- SCHEMBL2022538

- (4-methylphenyl) thiohypochlorite

- thiohypochlorous acid p-tolyl ester

- 933-00-6

-

- Inchi: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3

- Chave InChI: RSGBMGFQNOGIPC-UHFFFAOYSA-N

- SMILES: ClSC1C=CC(C)=CC=1

Propriedades Computadas

- Massa Exacta: 157.9956991g/mol

- Massa monoisotópica: 157.9956991g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 85

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 25.3Ų

- Carga de Superfície: 0

- XLogP3: 3.2

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Densidade: 1.20

- Ponto de ebulição: 281 ºC

- Ponto de Flash: 120 ºC

Hypochlorothioous acid,4-methylphenyl ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00GUZ7-10g |

p-Toluenesulfenylchloride |

933-00-6 | 10g |

$970.00 | 2023-12-16 | ||

| Aaron | AR00GV7J-1g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 1g |

$307.00 | 2025-02-13 | |

| Aaron | AR00GV7J-5g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 5g |

$919.00 | 2025-02-13 | |

| Aaron | AR00GV7J-10g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 10g |

$1619.00 | 2025-02-13 | |

| 1PlusChem | 1P00GUZ7-5g |

p-Toluenesulfenylchloride |

933-00-6 | 5g |

$558.00 | 2023-12-16 | ||

| 1PlusChem | 1P00GUZ7-1g |

p-Toluenesulfenylchloride |

933-00-6 | 1g |

$192.00 | 2023-12-16 |

Hypochlorothioous acid,4-methylphenyl ester Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Hexane ; 10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt

Referência

- Thiol and H2S mediated NO generation from nitrate at copper(II), ChemRxiv, 2022, 1, 1-6

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Chlorine Solvents: Carbon tetrachloride

Referência

- p-Toluenesulfenyl chloride, Organic Syntheses, 1955, 35, 99-101

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Chlorine

Referência

- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 25 °C

Referência

- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine , Sulfuryl chloride Solvents: Pentane

Referência

- A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes, Journal of Organic Chemistry, 1995, 60(20), 6431-40

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Chlorine

Referência

- Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride, Journal of Organometallic Chemistry, 1982, 235(1), 37-41

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Referência

- Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 0 °C

Referência

- Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides, Chem Catalysis, 2023, 3(4),

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ; rt → 0 °C; 30 min, 0 °C

Referência

- Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds, Chemical Science, 2022, 13(22), 6567-6572

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sulfuryl chloride Solvents: Hexane ; 5 min, 0 °C; 1 h, rt

Referência

- Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors, Chemistry - An Asian Journal, 2015, 10(3), 740-751

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 2 h, rt

Referência

- One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines, Journal of Organic Chemistry, 2023, 88(7), 4581-4591

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 25 °C

Referência

- Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides, Organic Letters, 2022, 24(22), 4009-4013

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Chlorine Solvents: Carbon tetrachloride

Referência

- The asymmetric desymmetrisation of meso compounds, 2000, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 12 h, rt

Referência

- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis, Journal of the American Chemical Society, 2023, 145(9), 5439-5446

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 30 min, 0 °C

Referência

- Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species, Journal of the American Chemical Society, 2022, 144(45), 20630-20640

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Chlorine

Referência

- Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides, Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt

Referência

- Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II), Journal of the American Chemical Society, 2023, 145(22), 12007-12012

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Potassium hydroxide , Oxygen Solvents: 1,4-Dioxane ; 5 h, rt

1.2 Reagents: Water Solvents: Ethyl acetate ; rt

1.2 Reagents: Water Solvents: Ethyl acetate ; rt

Referência

- Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides, Chemistry - A European Journal, 2016, 22(7), 2532-2538

Hypochlorothioous acid,4-methylphenyl ester Raw materials

Hypochlorothioous acid,4-methylphenyl ester Preparation Products

Hypochlorothioous acid,4-methylphenyl ester Literatura Relacionada

-

David C. Sherrington,Alexander Swann,Ian M. Huxham,Lawrence Tetley J. Mater. Chem. 1993 3 781

-

Lijun Huang,Zhen Wang,Xuefei Huang Chem. Commun. 2004 1960

-

Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150

-

Qingpeng Zhao,Han Zhang,Yanxin Zhang,Shihao Zhou,Jian Gao Org. Biomol. Chem. 2020 18 6549

-

Gao-Lan Zhang,Meng-Man Wei,Chengcheng Song,Yu-Feng Ma,Xiu-Jing Zheng,De-Cai Xiong,Xin-Shan Ye Org. Chem. Front. 2018 5 2179

933-00-6 (Hypochlorothioous acid,4-methylphenyl ester) Produtos relacionados

- 67405-07-6(BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-)

- 2022358-92-3(1-(4-cyanobutan-2-yl)cyclopropane-1-sulfonyl chloride)

- 370844-48-7(2-benzoyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinolin-3-amine)

- 1212930-40-9(5-(1R)-1-amino-2-hydroxyethyl-4-bromo-2-methoxyphenol)

- 81329-47-7(9-(3-Fluorophenyl)-9H-carbazole)

- 127389-40-6(3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile)

- 1803743-92-1(1-(2-Bromo-6-ethylphenyl)-3-chloropropan-1-one)

- 84487-03-6(6-Chloro-5-nitropyridin-2-amine)

- 21022-76-4(2-(2-hydroxypropan-2-yl)-6-methoxyphenol)

- 2228133-63-7(3,3,3-trifluoro-2-3-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

pengshengyue

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente